L-ASPARAGINE:H2O (2,3,3-D3)
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Contemporary Biochemical Investigations
Isotopic labeling is a fundamental technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org Deuterium (²H), a stable isotope of hydrogen, has become an indispensable tool in modern biochemical research due to its unique properties. Unlike radioactive isotopes, deuterium is non-radioactive, making it safe for a wide range of studies, including those in living organisms. The key to its utility lies in the mass difference between hydrogen and deuterium, which allows for easy detection and quantification by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In contemporary biochemical investigations, deuterium labeling offers several advantages:
Tracing Metabolic Pathways: By introducing deuterium-labeled compounds like L-Asparagine:H₂O (2,3,3-D₃) into a biological system, researchers can trace their metabolic fate. vulcanchem.comsynmr.in This is crucial for metabolic flux analysis (MFA), which aims to quantify the flow of atoms through metabolic networks, providing deep insights into cellular physiology and disease states. wikipedia.org
Studying Protein Turnover: A primary application is in measuring the rates of protein synthesis and degradation. vulcanchem.comnih.gov When cells are grown in media containing heavy water (D₂O) or labeled amino acids, the deuterium is incorporated into newly synthesized proteins. nih.govphysiology.org By analyzing the rate of deuterium incorporation over time using mass spectrometry, scientists can determine the turnover kinetics of the entire proteome or specific proteins of interest. nih.gov
Investigating Reaction Mechanisms: The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. pnas.org Studying this effect provides valuable information about the transition state of a reaction, helping to elucidate the detailed mechanisms of enzyme-catalyzed reactions. pnas.org For instance, replacing the alpha-carbon hydrogen with deuterium in an asparagine-containing peptide has been shown to significantly reduce the rate of spontaneous racemization. researchgate.net
Enhancing Structural Analysis: Deuterated compounds are widely used in NMR studies of macromolecules like proteins and nucleic acids. synmr.in The use of deuterated solvents or selectively deuterated biomolecules can simplify complex spectra and provide clearer structural information. synmr.in
The ability to track molecules with high specificity and sensitivity makes deuterium labeling an essential technique for advancing our understanding of complex biological systems. scbt.com
Historical Trajectories in the Synthesis and Application of Deuterated Amino Acids
Interest in preparing compounds where hydrogen is replaced by its heavier isotope began shortly after the discovery of deuterium in the 1930s. pnas.org One of the earliest and most significant applications in biochemistry was the use of deuterated compounds to study biological processes. In the late 1930s, Hans Ussing demonstrated that deuterium from heavy water (D₂O) is incorporated into proteins in rats, and he was the first to show the incorporation of deuterated amino acids into protein. physiology.org These seminal studies established the foundation for using stable isotopes as tracers in metabolic research.
Initially, the synthesis of deuterated amino acids was challenging, and only the simplest amino acids could be prepared in sufficient quantities and with high isotopic purity. pnas.org Over the decades, synthetic methodologies have evolved significantly, driven by the increasing demand for these compounds in various scientific fields.
Key developments in the synthesis and application of deuterated amino acids include:
Early Synthetic Methods: Initial methods often involved multi-step chemical syntheses that were complex and sometimes resulted in low yields and isotopic purity. pnas.org
Growth of Algae in Heavy Water: A significant advancement was the cultivation of algae in D₂O-enriched media. This allowed for the biosynthesis of a full suite of perdeuterated (fully deuterated) biomolecules, including amino acids and proteins. pnas.org This approach was instrumental in providing materials for studies on protein structure and stability. pnas.org
Modern Chemical and Enzymatic Synthesis: More recently, highly efficient and site-selective methods have been developed. These include chemoenzymatic platforms and transition-metal-catalyzed reactions that allow for the precise insertion of deuterium at specific positions within an amino acid molecule. wisc.eduresearchgate.netrsc.org For example, methods using dual-protein catalysis can achieve selective deuteration at both the Cα and Cβ positions of amino acids. wisc.edu These advanced techniques provide tailor-made deuterated amino acids with high yields and excellent isotopic purity, which are crucial for sophisticated applications in drug development, mechanistic enzymology, and advanced NMR analysis. wisc.edursc.org
The historical progression from early tracer experiments to the modern, precise synthesis of deuterated amino acids reflects the growing sophistication of biochemical research and underscores the enduring importance of isotopic labeling as a fundamental investigative tool. physiology.orgpnas.org
Properties
Molecular Weight |
153.2 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Isotopic Enrichment Strategies for L Asparagine:h₂o 2,3,3 D₃
Chemical Synthesis Pathways and Derivatization for L-Asparagine (2,3,3-D₃)
The de novo chemical synthesis of L-Asparagine (2,3,3-D₃) often involves multi-step pathways starting from deuterated precursors. nih.gov A foundational method for synthesizing DL-Aspartic-2,3,3-d₃ acid, a direct precursor, sets the stage for amidation to form the target compound. nih.gov Modern approaches have expanded the toolkit for site-selective deuteration of amino acids, which are applicable to asparagine.
Hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals are a common strategy. mdpi.com For instance, heterogeneous catalysts like ruthenium on carbon (Ru/C) have been used for α-deuteration of various amino acids in the presence of D₂O, achieving high levels of deuterium (B1214612) incorporation. mdpi.comacs.org However, these methods can sometimes suffer from a lack of regioselectivity and may require harsh conditions. acs.org
Organophotocatalytic radical-based strategies represent a milder and more versatile approach. acs.orgnih.gov These methods can achieve high diastereo-, chemo-, and regioselectivity in deuterium incorporation simultaneously with the formation of the amino acid backbone. acs.org Another technique involves the H/D exchange of amino acid-derived imines, using chiral auxiliaries to control stereochemistry. nih.gov
Derivatization of the deuterated amino acid is often a necessary step, either to facilitate synthesis or for its final application. For example, Fmoc-protected derivatives, such as d₃-Fmoc-L-Asn(Trt)-OH, are synthesized for use in solid-phase peptide synthesis, allowing the incorporation of the deuterated residue into specific locations within a peptide chain. nih.gov Such derivatization has been shown to proceed without affecting the degree of deuteration. acs.org
Table 1: Overview of Chemical Deuteration Strategies
| Strategy | Key Features | Deuterium Source | Common Catalysts/Reagents | Selectivity |
|---|---|---|---|---|
| H/D Exchange | Direct exchange on amino acid or precursor. | D₂O | Ru/C, Pd/Ni NPs, NiCl₂ | Can have poor regioselectivity. acs.org |
| Organophotocatalysis | Radical-based, mild conditions. | Deuterated acid | Mesityl acridinium (B8443388) salt | High chemo-, regio-, and diastereoselectivity. acs.orgnih.gov |
| Alkylation of Glycine (B1666218) Imines | Asymmetric alkylation of deuterated glycine derivatives. | Deuterated starting materials | Chiral auxiliaries (e.g., Schöllkopf's bis-lactam ether) | High enantioselectivity. nih.gov |
Chemo-Enzymatic and Biotechnological Approaches to Deuterium Incorporation
Chemo-enzymatic and purely biotechnological methods offer significant advantages in terms of selectivity and sustainability, often utilizing D₂O as an inexpensive deuterium source under mild, aqueous conditions. escholarship.orgnih.gov
Enzymes, with their highly specific active sites, provide exquisite control over the site- and stereoselectivity of deuterium incorporation. nih.gov Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly effective as they catalyze the reversible deprotonation of the α-carbon of amino acids, facilitating H/D exchange with the solvent (D₂O). escholarship.org A notable example is the PLP-dependent Mannich cyclase, LolT, which has been repurposed to catalyze the α-deuteration of a diverse range of L-amino acids with high efficiency and strict stereoselectivity. escholarship.org
Another powerful enzymatic approach involves a dual-protein catalysis system. For instance, the combination of an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze H/D exchange at both the Cα and Cβ positions of amino acids. nih.gov By controlling the reaction conditions and the presence of the partner protein, it is possible to achieve selective deuteration at Cα only, or at both Cα and Cβ. nih.gov This system has been used to produce L-Leu-2,3,3-d₃, demonstrating its potential for synthesizing L-Asparagine (2,3,3-D₃). nih.gov
Biocatalytic reductive amination is another atom-efficient strategy. rsc.org This method uses amino acid dehydrogenases to catalyze the synthesis of amino acids from α-keto acids. By supplying a deuterated cofactor, such as [4-²H]-NADH (generated in situ from NAD⁺ using H₂ gas and D₂O), α-deuterated amino acids can be produced from readily available isotopic precursors. rsc.org
Table 2: Enzymatic Systems for Deuterium Incorporation
| Enzymatic System | Enzyme Class | Mechanism | Position(s) Deuterated | Key Advantages |
|---|---|---|---|---|
| LolT | PLP-dependent Mannich Cyclase | Cα-H/D exchange via carbanion intermediate. escholarship.org | Cα | Broad substrate scope, strict stereoselectivity, rapid reaction. escholarship.org |
| DsaD/DsaE | Aminotransferase and partner protein | H/D exchange. nih.gov | Cα (DsaD alone) or Cα and Cβ (DsaD + DsaE). nih.gov | Controllable regioselectivity for Cα or Cα/Cβ labeling. nih.gov |
| Amino Acid Dehydrogenase | Dehydrogenase | Reductive amination with in situ deuterated cofactor. rsc.org | Cα | Atom-efficient, uses H₂ and D₂O as deuterium sources. rsc.org |
Assessment of Isotopic Purity and Regioselectivity in L-Asparagine (2,3,3-D₃)
Determining the isotopic purity and the precise location of deuterium atoms is critical to validate the synthesis of L-Asparagine (2,3,3-D₃). rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgalexandraatleephillips.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the regioselectivity—the specific positions of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of L-Asparagine (2,3,3-D₃), the signals corresponding to the protons at the C-2 and C-3 positions would be absent or significantly diminished. The degree of signal reduction provides a quantitative measure of deuterium incorporation at those specific sites.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the C-2 and C-3 positions, confirming that deuteration occurred at the intended sites.
¹³C NMR (Carbon NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the resonance of the deuterated carbon atom, providing further confirmation of the label's position. nih.gov
These analytical methods, when used in conjunction, provide a comprehensive characterization of the synthesized L-Asparagine (2,3,3-D₃), confirming its structural integrity and isotopic purity. rsc.org
Scale-Up and Industrial Production Considerations for Deuterated L-Asparagine Analogues
Transitioning the synthesis of deuterated L-asparagine analogues from laboratory scale to industrial production presents several challenges. The primary considerations are cost, scalability of the synthetic route, and consistent product quality.
Biotechnological and chemo-enzymatic approaches are often more promising for industrial scale-up. rsc.org These methods can utilize inexpensive D₂O as the deuterium source and operate under milder, more environmentally friendly conditions. frontiersin.org Fermentation-based processes, where microorganisms are engineered to produce the desired deuterated compound, are particularly attractive. The biosynthesis of L-asparagine from L-aspartic acid is catalyzed by the enzyme asparagine synthetase. frontiersin.org Overexpressing this enzyme in a suitable microbial host, such as Escherichia coli or Bacillus subtilis, and growing the culture in a deuterated medium could enable large-scale, cost-effective production. frontiersin.orgwho.int
Key factors for successful industrial scale-up include:
Catalyst/Enzyme Stability and Reusability: For both chemical and enzymatic processes, the robustness and potential for recycling the catalyst or enzyme are crucial for reducing costs.
Process Optimization: Reaction conditions, including substrate concentration, temperature, and pH, must be optimized to maximize yield and isotopic incorporation on a large scale. Fed-batch strategies may be employed to overcome substrate inhibition. frontiersin.org
Downstream Processing: Efficient and scalable methods for purifying the final product are required to achieve the high chemical and isotopic purity demanded by end-users. This includes separating the deuterated product from the reaction medium and any unlabeled or partially labeled byproducts. nih.gov
Regulatory Compliance: Production must adhere to Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical or clinical applications.
Recent work has demonstrated the successful scale-up of H₂-driven biocatalytic systems for producing deuterated amino acids to the half-gram scale, highlighting the feasibility of these approaches for preparative synthesis. rsc.org
Iii. Advanced Analytical Characterization Techniques Employing L Asparagine:h₂o 2,3,3 D₃
Mass Spectrometry Applications of L-Asparagine (2,3,3-D₃)
Mass spectrometry (MS) is a primary analytical technique that measures the mass-to-charge ratio of ions. The introduction of a known mass shift through isotopic labeling, as with L-Asparagine (2,3,3-D₃), significantly enhances its utility in quantitative and qualitative metabolic studies.
L-Asparagine (2,3,3-D₃) as an Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, particularly when analyzing complex biological samples, variability in sample preparation and instrument response can introduce significant errors. sigmaaldrich.com An internal standard (IS) is a compound added to samples in a known amount to correct for these variations. sigmaaldrich.com A deuterated isotopic labeled internal standard is considered ideal because it co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, but is distinguishable by its higher mass. sigmaaldrich.com This minimizes matrix effects like ion suppression or enhancement, leading to more accurate and precise quantification. sigmaaldrich.com
L-Asparagine (2,3,3-D₃) is employed as an internal standard for the quantification of endogenous L-asparagine in various biological matrices. A study developing a UPLC-MS/MS method for monitoring L-asparaginase activity utilized a related deuterated standard, L-aspartic acid-2,3,3-d₃, to quantify both L-asparagine and L-aspartic acid in human plasma. nih.gov The method demonstrated high accuracy and precision, underscoring the effectiveness of using deuterated standards. nih.gov The performance metrics from such a method highlight the reliability that can be achieved. nih.gov
| Parameter | Intra-Day (n=5) | Inter-Day (n=15) |
|---|---|---|
| Accuracy (%) | 89.85–104.8 | 93.98–103.5 |
| Precision (RSD, %) | 0.28–5.65 | 2.17–6.46 |
Data adapted from a study on L-asparagine quantification in human plasma. nih.gov
The use of L-Asparagine (2,3,3-D₃) as part of a mixture of deuterated amino acid standards is common in high-throughput metabolomics studies, allowing for the simultaneous quantification of multiple amino acids. sigmaaldrich.com
Utilization of L-Asparagine (2,3,3-D₃) in Stable Isotope Tracing Mass Spectrometry
Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. researchgate.netnih.gov A substrate labeled with a stable isotope, such as ¹³C, ¹⁵N, or ²H, is introduced into a biological system. nih.gov As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. researchgate.net Mass spectrometry is then used to detect and quantify the labeled and unlabeled versions (isotopologues) of these metabolites, revealing the activity of specific metabolic pathways. nih.gov
L-Asparagine (2,3,3-D₃) can be used as a tracer to investigate the metabolic fate of asparagine. For instance, in studies of cancer cell metabolism, where asparagine availability is critical, tracing the deuterated label can elucidate how asparagine is utilized for protein synthesis or other metabolic processes. researchgate.net An abstract of a study on the effects of the drug L-asparaginase, which depletes asparagine, highlights the use of stable isotope tracing to understand the complex metabolic reprogramming that occurs in leukemia cells in response to the treatment. researchgate.net This approach allows researchers to determine which metabolic pathways are used to compensate for the depletion of asparagine and glutamine. researchgate.net
Elucidation of Metabolic Fluxes through L-Asparagine (2,3,3-D₃) Isotope Tracking
Metabolic flux analysis (MFA) is a sophisticated application of stable isotope tracing that provides quantitative measurements of the rates (fluxes) of reactions within a metabolic network. mdpi.comnih.gov Unlike metabolite concentrations, which provide a static snapshot, fluxes offer a dynamic view of cellular metabolism. mdpi.com The core principle of MFA is that the pattern of isotope labeling in metabolites is directly determined by the fluxes through the network's reactions. mdpi.comnih.gov
By introducing a tracer like L-Asparagine (2,3,3-D₃) and measuring the resulting isotopic labeling patterns in related metabolites with MS, researchers can use computational models to calculate the intracellular fluxes. nih.gov This requires a metabolic network model that defines the biochemical reactions and the atom transitions within them. nih.gov The experimental data on labeling patterns and extracellular fluxes (e.g., nutrient uptake) are used to constrain the model and solve for the unknown intracellular fluxes. nih.gov This technique is invaluable for understanding how cells adapt their metabolism under different conditions, such as disease states or in response to drug treatment. nih.govresearchgate.net
| Component | Description |
|---|---|
| Inputs | |
| Isotope Labeling Data | Mass isotopologue distributions of metabolites measured by MS after introducing a tracer (e.g., L-Asparagine (2,3,3-D₃)). nih.gov |
| Extracellular Fluxes | Measured rates of nutrient consumption and metabolite secretion by the cells. nih.gov |
| Metabolic Network Model | A computational representation of biochemical reactions and atom transitions for the organism being studied. nih.gov |
| Output | |
| Quantitative Flux Map | A detailed map of the rates of all intracellular metabolic reactions in the network. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations Using Deuterated L-Asparagine
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. The strategic incorporation of deuterium (B1214612) is a key method for enhancing NMR studies of large biomolecules like proteins.
L-Asparagine (2,3,3-D₃) in Biomolecular Structure and Dynamics Probing via NMR
For large proteins, ¹H NMR spectra often suffer from severe signal overlap and broad lines, making them difficult to interpret. nih.gov Replacing protons with deuterons (deuteration) is a widely used strategy to overcome these issues. Since deuterium has a much smaller gyromagnetic ratio than a proton, it is effectively "invisible" in ¹H NMR spectra, leading to significant spectral simplification. mdpi.com
Incorporating L-Asparagine (2,3,3-D₃) into a protein replaces the protons at the Cβ position of asparagine residues. This has several benefits:
Probing Local Dynamics: Deuterium NMR spectroscopy can be used to directly study the dynamics at the labeled site. The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to molecular motion, allowing for the characterization of side-chain dynamics. capes.gov.br
Structural Studies: In studies of protein structure using Nuclear Overhauser Effect (NOE) data, selective deuteration helps to reduce "spin diffusion," a phenomenon that can complicate distance measurements in large proteins. By removing protons, the network of proton-proton interactions is simplified, leading to more accurate structural restraints.
Investigating Chemical Modifications: Deuteration can be used to study the mechanisms of protein modifications. For example, a study on a synthetic peptide showed that deuterating the asparagine residue significantly decreased its rate of racemization, a form of protein damage. nih.gov NMR was used to characterize the products, demonstrating how isotopic labeling can help elucidate reaction pathways. nih.gov
Strategies for Spectral Simplification and Resonance Assignment with Deuterated L-Asparagine
One of the greatest challenges in NMR studies of large proteins is the assignment of each resonance signal to a specific atom in the protein sequence. nih.gov Uniform deuteration, combined with selective protonation of specific residue types or positions, is a cornerstone of modern biomolecular NMR.
Incorporating L-Asparagine (2,3,3-D₃) into a protein that is otherwise highly deuterated simplifies the ¹H NMR spectrum by eliminating signals from the asparagine Cβ protons. nih.gov This reduction in signal crowding is crucial for resolving and assigning the remaining proton signals. nih.gov
In more advanced strategies, researchers use specific labeling patterns to link different parts of the protein structure. For example, a protein could be produced with deuterated L-asparagine while other specific amino acids, like leucine (B10760876) and valine, are isotopically labeled with ¹³C. nih.gov This allows NMR experiments to correlate signals from asparagine's neighbors, aiding in the sequential assignment process even in very large and complex proteins. nih.govnih.gov This approach was highlighted in a study on assigning methyl group resonances, where samples with only individual residue types isotopically labeled were essential for distinguishing overlapping signals. nih.gov
Role of L-Asparagine (2,3,3-D₃) in Specific and Reverse Isotopic Labeling Schemes for Proteins
Isotopic labeling is a fundamental strategy in protein science, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, that involves replacing specific atoms in a protein with their heavy isotopes, such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). nih.govoup.com This process can simplify complex NMR spectra and enhance sensitivity, which is crucial for studying large proteins. nih.govresearchgate.net L-Asparagine (2,3,3-D₃) plays a valuable role in two primary labeling strategies: specific labeling and reverse labeling. researchgate.netnih.gov
Specific Isotopic Labeling : This approach "turns on" NMR signals at selected sites by introducing an isotope like ¹³C or ¹⁵N, while the rest of the protein remains NMR-invisible. nih.govnih.gov
Reverse Isotopic Labeling : Conversely, this technique "turns off" specific signals. researchgate.netnih.gov This is achieved by growing proteins in a deuterated medium and adding a protonated (natural abundance) precursor, such as L-Asparagine, to introduce protons at specific locations. nih.gov
While these techniques are powerful, asparagine and glutamine are notably difficult to label specifically using metabolic precursors. researchgate.netnih.gov Their synthesis is intricately linked with that of aspartate and glutamate (B1630785), which are central to many amino acid synthesis pathways, leading to potential scrambling of the isotopic label. nih.gov Despite these challenges, specific ¹⁵N labeling of asparagine has been achieved by using media supplemented with ¹⁵NH₄Cl and all other amino acids at natural abundance except for asparagine. nih.gov
Research has demonstrated the utility of deuterated asparagine in detailed biochemical studies. For instance, a synthetic peptide containing asparagine with deuterium atoms on the alpha-carbon and the side-chain methylene (B1212753) group was used to investigate the mechanisms of protein degradation. nih.gov The study found that while deuteration had no significant effect on the rate of succinimide (B58015) formation (a common degradation pathway for asparagine), it decreased the rate of D-aspartate formation five-fold, indicating that deuteration can protect asparagine residues against racemization. nih.gov This finding highlights a specific application of L-Asparagine (2,3,3-D₃) in studying protein stability and degradation pathways. nih.gov Another novel method uses deuterium to exclusively label isoaspartic acid (isoAsp), a common protein modification that arises from asparagine or aspartic acid residues and is linked to various diseases. acs.org
Other Spectroscopic Techniques Employing L-Asparagine:H₂O (2,3,3-D₃)
Beyond NMR, L-Asparagine:H₂O (2,3,3-D₃) is employed in other advanced spectroscopic methods to elucidate molecular structure and behavior, particularly in the solid state.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), and Electron Nuclear Double Resonance (ENDOR) are powerful techniques for studying paramagnetic species, such as free radicals. nih.govmdpi.com When crystalline L-Asparagine:H₂O is exposed to ionizing radiation like X-rays or gamma rays, it results in the formation of stable free radicals. nih.govnih.gov ESR and ENDOR spectroscopy are used to identify the precise molecular structures of these radiation-induced radicals. nih.govaip.org
Studies on single crystals of L-asparagine monohydrate irradiated at low temperatures (6 K to 77 K) have identified several distinct radical species. nih.govaip.org The use of partially deuterated L-asparagine crystals is crucial in these experiments, as the deuterium nuclei provide distinct ENDOR signals that help in the unambiguous assignment of hyperfine coupling tensors, which are essential for determining the radical's structure. aip.org
For example, upon X-irradiation at 77 K, researchers identified two anion radicals (one at the carboxyl end and one at the amide end) and one cation decarboxylation radical. aip.org At room temperature, the dominant free radical observed is formed by the loss of a hydrogen atom from the Cβ atom of the asparagine molecule. capes.gov.brosti.gov The table below summarizes key findings from ESR/ENDOR studies on irradiated L-asparagine.
| Condition | Identified Radicals | Technique(s) | Key Findings |
|---|---|---|---|
| X-irradiation at 6 K | Radical LI (reduced amide), Radical LII (reduced carboxyl), Radical LIII (decarboxylation) | EPR, ENDOR, EIE, DFT | Three distinct free radicals were identified, resulting from electron reduction and net CO₂ abstraction. nih.gov |
| X-irradiation at 77 K | Two anion radicals (carboxyl and amide ends), one cation radical (decarboxylation) | ESR, ENDOR | Deuterium couplings were essential to explain the ESR spectra of the decarboxylation radical. aip.org |
| X-irradiation at Room Temp. | CO(NH₂)ĊHCH(N⁺H₃)CO₂⁻ | ESR, ENDOR | The dominant radical is formed by H-abstraction from the β-carbon. capes.gov.brosti.gov |
Vibrational spectroscopy, including Raman scattering and infrared (IR) absorption, provides detailed information about the chemical bonds and functional groups within a molecule. mdpi.com These techniques are highly sensitive to isotopic substitution. nih.govarxiv.orgosti.gov Replacing hydrogen with deuterium in L-Asparagine (2,3,3-D₃) leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the original C-H bonds. This isotopic shift is a powerful tool for assigning specific vibrational modes. semanticscholar.orgresearchgate.net
In Raman and IR spectra, the vibrations involving hydrogen atoms, such as C-H stretching and bending modes, are significantly affected by deuteration. Due to the heavier mass of deuterium, the C-D vibrational frequencies are lower than the corresponding C-H frequencies. This "isotopic red shift" allows for the precise identification of vibrational modes associated with specific hydrogen atoms in the molecule. nih.govarxiv.orgosti.gov For example, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ range in an IR or Raman spectrum, whereas C-D stretching vibrations are expected at significantly lower wavenumbers, often around 2100-2250 cm⁻¹. acs.org
Detailed analysis of the Raman spectra of L-asparagine, aided by data from isotopic substitution and computational calculations, has enabled the interpretation of its complex vibrational bands, including those related to the NH₂, COO⁻, and CH₂ groups. semanticscholar.orgsemanticscholar.org The table below outlines some key vibrational modes for L-asparagine and the expected effect of deuteration at the 2,3,3-positions.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (for C-H) | Expected Effect of 2,3,3-D₃ Substitution |
|---|---|---|
| C-H Stretching (α-carbon and β-methylene) | ~2900 - 3000 | Shift to a lower wavenumber (~2100 - 2250 cm⁻¹) due to the heavier deuterium mass. |
| CH₂ Scissoring (β-methylene) | ~1465 | Shift to a lower wavenumber. |
| CH₂ Wagging/Twisting (β-methylene) | ~1200 - 1350 | Shift to a lower wavenumber and potential coupling with other modes. |
| C-H Bending (α-carbon) | ~1350 - 1450 | Shift to a lower wavenumber. |
Iv. Applications in Metabolic and Biochemical Pathway Elucidation with L Asparagine:h₂o 2,3,3 D₃
Elucidating Asparagine Metabolism through Deuterium (B1214612) Tracing
Deuterium tracing with L-Asparagine (2,3,3-D₃) is a important technique for dissecting the complexities of asparagine metabolism. This approach allows for the precise tracking of the asparagine molecule as it is absorbed, synthesized, catabolized, and incorporated into various biomolecules within living systems. The use of stable isotopes like deuterium provides a non-radioactive and sensitive method to follow metabolic fates, offering insights that are not achievable with traditional biochemical assays. nih.govau.dk
Stable isotope tracing has become an indispensable tool for quantifying the flow of metabolites, known as metabolic flux analysis (MFA), through cellular pathways. researchgate.netnih.gov L-Asparagine (2,3,3-D₃), in conjunction with other tracers like ¹³C-labeled glucose and glutamine, allows for the simultaneous tracking of both carbon and nitrogen atoms. nih.govbiorxiv.org This dual-labeling approach is critical for understanding how cells source these essential elements for growth and proliferation.
In mammalian cells, particularly in cancer metabolism, the interplay between glutamine and asparagine is a key area of investigation. embopress.orgnih.gov Many cancer cells exhibit a high demand for glutamine, which serves as a primary source of both carbon for the TCA cycle and nitrogen for the synthesis of other non-essential amino acids, including asparagine. embopress.orgnih.gov By using deuterated asparagine, researchers can quantify the extent to which exogenous asparagine contributes to the intracellular pool versus de novo synthesis from glutamine and aspartate. nih.gov This helps to elucidate the metabolic flexibility of cells under different nutrient conditions, such as glutamine deprivation. nih.gov
Studies in Chinese hamster ovary (CHO) cells, a common mammalian system for biopharmaceutical production, have utilized ¹³C-labeled tracers to show that asparagine can be a critical carbon source for the TCA cycle, especially under low glutamine conditions. researchgate.net While these studies did not specifically use L-Asparagine (2,3,3-D₃), they highlight the principle of using isotopic tracers to unravel the compensatory roles of asparagine and glutamine in maintaining central carbon metabolism. researchgate.netnih.gov
In microbial systems, such as Mycobacterium tuberculosis, combined ¹³C and ¹⁵N metabolic flux analysis has been instrumental in mapping out the nitrogen assimilation pathways. nih.govbiorxiv.org These studies have identified glutamate (B1630785) as a central hub for nitrogen distribution, with glutamine and aspartate also serving as key nitrogen donors. nih.gov The use of L-Asparagine (2,3,3-D₃) in such systems would allow for a direct measurement of asparagine's contribution to the nitrogen economy of the cell, tracing the flow of its amide and amino nitrogen to other amino acids and nitrogenous compounds. The catabolism of asparagine has been proposed in microbes like Clostridium sticklandii to produce acetyl-CoA, highlighting its role in both carbon and energy metabolism. researchgate.net
Table 1: Contribution of Asparagine to Central Carbon and Nitrogen Metabolism
| Cellular System | Nutrient Condition | Key Finding |
|---|---|---|
| Mammalian (CHO) | Low Glutamine | Asparagine becomes a critical carbon source for the TCA cycle. researchgate.net |
| Mammalian (Cancer) | Glutamine Deprivation | Exogenous asparagine is crucial for survival and proliferation. embopress.orgnih.gov |
L-Asparagine (2,3,3-D₃) is a valuable tool for studying the enzymes that govern asparagine homeostasis: asparagine synthetase (ASNS) and asparaginase (B612624) (ASNase). nih.govnih.gov ASNS catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine, while asparaginase hydrolyzes asparagine back to aspartate and ammonia (B1221849). nih.govcaymanchem.com
The activity of these enzymes is critical in both normal physiology and disease. For instance, some cancer cells, particularly those in acute lymphoblastic leukemia (ALL), have low levels of ASNS and are therefore dependent on extracellular asparagine for survival. nih.govmdpi.com This dependency is exploited by asparaginase-based therapies, which deplete circulating asparagine, starving the cancer cells. mdpi.comyoutube.com
Using L-Asparagine (2,3,3-D₃) as a substrate in enzymatic assays allows for the direct measurement of asparaginase activity through mass spectrometry. By monitoring the rate of formation of deuterated aspartate, researchers can precisely quantify enzyme kinetics. This is particularly useful for characterizing different isoforms of asparaginase (e.g., from E. coli or Erwinia chrysanthemi) and for evaluating the efficacy of novel asparaginase formulations. mdpi.comfrontiersin.org
Conversely, the synthesis of asparagine can be traced by providing cells with deuterated precursors, such as deuterated water (D₂O) or other labeled amino acids, and then measuring the incorporation of deuterium into the newly synthesized asparagine pool. This can reveal the upregulation of ASNS activity in response to cellular stress, such as amino acid deprivation. nih.gov While not a direct use of L-Asparagine (2,3,3-D₃) as a substrate, this tracing approach complements studies on the regulation of the ASNS pathway.
Table 2: Enzymatic Reactions in Asparagine Metabolism
| Enzyme | Reaction | Substrates | Products | Relevance |
|---|---|---|---|---|
| Asparagine Synthetase (ASNS) | Synthesis | L-Aspartate, L-Glutamine, ATP | L-Asparagine, L-Glutamate, AMP, PPi | Upregulated in asparaginase resistance. nih.govmdpi.com |
Deuterium Isotope Effects in Asparagine-Involved Biochemical Reactions
When a hydrogen atom is replaced by a deuterium atom, the bond to that atom becomes stronger. This can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org The magnitude of the KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step. acs.org
In the context of asparagine metabolism, the deuterium atoms in L-Asparagine (2,3,3-D₃) are located on the carbon atoms of the backbone. The cleavage of a C-D bond is slower than the cleavage of a C-H bond, which can manifest as a primary KIE if this bond is broken in the rate-limiting step of a reaction. nih.govicm.edu.pl For instance, in enzymatic reactions that involve the abstraction of a proton from the α- or β-carbon of asparagine, using the deuterated isotopologue would slow down the reaction rate, providing evidence for such a mechanism.
Even if the C-D bonds are not directly broken, a secondary KIE can be observed. wikipedia.org This occurs when the hybridization of the carbon atom to which the deuterium is attached changes during the reaction. For example, a change from sp³ to sp² hybridization at the α-carbon during an enzymatic reaction would result in a small but measurable KIE. wikipedia.org
A study on the spontaneous, non-enzymatic degradation of asparagine residues in peptides demonstrated the impact of deuterium substitution. nih.govescholarship.org When the asparaginyl residue in a model peptide was deuterated, the rate of deamidation was unchanged, but the accumulation of racemized products (D-aspartyl and D-isoaspartyl forms) was decreased by more than five-fold. nih.govescholarship.org This indicates a significant KIE on the racemization process, which involves the abstraction of the α-proton. nih.gov This suggests that deuteration at specific sites can stabilize the molecule against certain forms of degradation.
While specific studies on the KIE of L-Asparagine (2,3,3-D₃) in enzymatic reactions like those catalyzed by asparaginase or transaminases are not widely reported in the retrieved results, the principles of KIE are well-established. nih.govacs.org Such studies would be valuable for elucidating the precise chemical steps of these important biochemical transformations.
Tracing Amino Acid Interconversion and Anabolic Pathways with L-Asparagine (2,3,3-D₃)
The carbon and nitrogen atoms of asparagine can be utilized for the synthesis of other biomolecules. By tracing the deuterium label from L-Asparagine (2,3,3-D₃), researchers can map the metabolic fate of its carbon skeleton and nitrogen atoms in various anabolic pathways.
Upon hydrolysis by asparaginase, L-asparagine is converted to L-aspartate. nih.gov This deuterated aspartate can then enter several metabolic pathways. It can be transaminated to form oxaloacetate, a key intermediate in the TCA cycle, thereby contributing to cellular energy metabolism and providing precursors for other biosynthetic pathways. nih.govnih.gov The deuterium label would be retained in the oxaloacetate and subsequent TCA cycle intermediates, allowing for the quantification of asparagine's anaplerotic contribution.
The nitrogen from asparagine, released as ammonia by asparaginase or transferred via transaminases, can be used for the synthesis of other amino acids and nitrogenous compounds. nih.govresearchgate.net For example, the amide nitrogen of asparagine can be transferred to other molecules in reactions analogous to those involving glutamine. Tracing the fate of nitrogen from specifically labeled asparagine (e.g., with ¹⁵N) alongside the deuterium-labeled carbon skeleton provides a comprehensive picture of its utilization. nih.gov
Furthermore, the aspartate derived from asparagine is a direct precursor for the synthesis of several other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008) in organisms capable of their synthesis. It is also a precursor for pyrimidine (B1678525) nucleotide synthesis. By monitoring the appearance of the deuterium label in these downstream metabolites, the flux from asparagine into these specific anabolic pathways can be determined. This provides a quantitative measure of how asparagine contributes to the synthesis of proteins and nucleic acids. mdpi.com
Table 3: Potential Metabolic Fates of the L-Asparagine (2,3,3-D₃) Label
| Initial Metabolite | Subsequent Pathway | Labeled Products | Metabolic Significance |
|---|---|---|---|
| L-Asparagine-d₃ | Hydrolysis (Asparaginase) | L-Aspartate-d₃, Ammonia | Catabolism, entry into central metabolism. nih.gov |
| L-Aspartate-d₃ | Transamination | Oxaloacetate-d₃ | TCA cycle anaplerosis. nih.gov |
| L-Aspartate-d₃ | Amino Acid Synthesis | Methionine, Threonine, Lysine | Building blocks for protein synthesis. |
V. Research on Protein Stability and Post Translational Modifications Using L Asparagine:h₂o 2,3,3 D₃
Impact of Deuteration on Asparagine Residue Racemization in Peptides and Proteins
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a spontaneous degradation event that can alter protein structure and function. Asparagine and aspartic acid residues are particularly susceptible to this modification. The process is initiated by the formation of a five-membered succinimide (B58015) ring intermediate, which facilitates the removal of the proton from the alpha-carbon to form a resonance-stabilized carbanion. nih.govnih.gov Reprotonation can then occur from either side, leading to a mix of L- and D-configurations. nih.gov
The use of L-Asparagine (2,3,3-D₃) has been pivotal in demonstrating the significance of the alpha-carbon deprotonation step in the rate of racemization. The bond between carbon and deuterium (B1214612) (C-D) is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect (KIE) where the C-D bond is broken more slowly. libretexts.orgprinceton.edu
In a key study, a synthetic hexapeptide (VYPNGA) was synthesized with either standard L-asparagine or L-Asparagine (2,3,3-D₃). nih.govnih.gov When incubated at physiological temperature (37°C) and pH (7.4), the deuterated peptide showed a dramatic resistance to racemization. Over a 20-day period, the accumulation of D-aspartyl and D-isoaspartyl forms was reduced by more than five-fold in the peptide containing the deuterated asparagine residue compared to its standard counterpart. nih.govnih.gov This finding directly illustrates that the removal of the alpha-hydrogen (or deuteron) is a rate-limiting step in the racemization of the succinimide intermediate. nih.gov
| Peptide Version | Modification Studied | Key Finding | Quantitative Impact |
|---|---|---|---|
| VYPNGA with standard L-Asparagine | Racemization | Serves as the baseline for spontaneous racemization. | Standard rate of D-aspartate accumulation. |
| VYPNGA with L-Asparagine (2,3,3-D₃) | Racemization | Deuteration significantly slows the rate of racemization. | >5-fold decrease in the accumulation of racemized products over 20 days. nih.govnih.gov |
Mechanistic Studies of Asparagine Deamidation Processes
Asparagine deamidation is one of the most common non-enzymatic post-translational modifications affecting protein stability. nih.gov The reaction proceeds through a succinimide intermediate, which is formed by a nucleophilic attack of the backbone nitrogen of the adjacent C-terminal amino acid on the side-chain carbonyl group of the asparagine. acs.orgresearchgate.net This cyclic intermediate is then hydrolyzed to form a mixture of aspartic acid (Asp) and the more common isoaspartic acid (isoAsp), where the peptide backbone is rerouted through the former side-chain carboxyl group. nih.govresearchgate.net
Studies utilizing L-Asparagine (2,3,3-D₃) have provided critical insights into this mechanism. Research on the deuterated VYPNGA hexapeptide revealed that the rate of deamidation—specifically the formation of the succinimide intermediate—was unchanged by the presence of deuterium atoms on the asparagine residue. nih.govnih.gov This result demonstrates that the C-H bonds at the alpha- and beta-carbons of asparagine are not broken during the rate-determining step of deamidation (succinimide formation). This confirms that the critical step is the intramolecular cyclization reaction rather than any process involving the abstraction of the alpha-proton, which is central to racemization. nih.gov
Isotopic labeling is a fundamental technique for such mechanistic clarifications. By selectively replacing atoms with their heavier isotopes, scientists can determine which bonds are broken or formed during the rate-limiting steps of a reaction. The lack of a kinetic isotope effect for deamidation when using L-Asparagine (2,3,3-D₃) definitively separates the chemical pathways of deamidation and racemization, even though they share a common succinimide intermediate. nih.govnih.gov
Role of L-Asparagine (2,3,3-D₃) in Research on Peptide and Protein Degradation Pathways
Spontaneous modifications like deamidation and racemization act as molecular clocks, contributing to protein aging and marking them for degradation. nih.govmdpi.com The introduction of altered residues can lead to changes in protein structure, stability, and function, often triggering cellular quality control mechanisms like the ubiquitin-proteasome system to remove the damaged protein. nih.govmdpi.com
The use of L-Asparagine (2,3,3-D₃) allows researchers to specifically investigate the role of racemization in the broader context of protein degradation. By creating peptides that are resistant to racemization but still deamidate at a normal rate, the distinct consequences of each modification can be studied. nih.gov
The finding that deuteration significantly limits the accumulation of D-aspartyl and D-isoaspartyl degradation products suggests that racemization is a crucial and potentially rate-limiting step in the spontaneous degradation of some proteins. nih.govnih.gov Stabilizing asparagine residues against racemization through deuteration could therefore be a strategy to enhance the in-vitro and in-vivo stability of therapeutic peptides and proteins, extending their functional lifetime. These studies underscore the utility of site-specific isotope labeling to dissect complex degradation pathways and to develop more robust biopharmaceuticals. nih.gov
Vi. Future Directions and Emerging Research Avenues for L Asparagine:h₂o 2,3,3 D₃
Development of Novel Isotopic Labeling Technologies Utilizing Deuterated Asparagine Precursors
The use of stable isotopes to label amino acids has revolutionized proteomics and metabolic research. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate labeled amino acids into proteins, allowing for accurate quantification of protein abundance between different cell populations. nih.govukisotope.comchempep.com Initially, SILAC utilized amino acids labeled with heavy carbon (¹³C) or nitrogen (¹⁵N). ukisotope.com However, the use of deuterated amino acids, including deuterated asparagine, is an expanding area.
Future developments are focused on creating more sophisticated and efficient labeling strategies. Enzymatic methods that operate directly on free amino acids to achieve hydrogen-deuterium (H/D) exchange offer improved efficiency over traditional chemical synthesis. nih.gov For instance, a dual-protein system involving an aminotransferase has been shown to catalyze site-selective Cα and Cβ H/D exchange on various amino acids. nih.govresearchgate.net Applying such enzymatic systems to asparagine could enable the cost-effective and scalable production of L-Asparagine (2,3,3-D₃) and other specifically labeled isotopologues.
Another emerging area is pulsed SILAC (pSILAC), which involves adding the labeled amino acid for a short period to monitor newly synthesized proteins, providing insights into protein synthesis rates and turnover dynamics. nih.govwikipedia.org Deuterated asparagine precursors are well-suited for these dynamic studies, helping to elucidate the temporal aspects of the proteome.
Table 1: Comparison of Isotopic Labeling Technologies
| Technology | Principle | Common Isotopes | Key Advantage with Deuterated Asparagine |
| Traditional SILAC | Metabolic incorporation of "heavy" amino acids into the entire proteome over several cell divisions. ukisotope.com | ¹³C, ¹⁵N | Provides a distinct mass shift for quantifying protein abundance. nih.gov |
| Pulsed SILAC (pSILAC) | Short-term labeling to track de novo protein synthesis and turnover. wikipedia.org | ¹³C, ¹⁵N, ²H | Enables dynamic studies of asparagine metabolism and protein synthesis rates. |
| Enzymatic H/D Exchange | Uses enzymes to selectively replace hydrogen with deuterium (B1214612) on amino acids. nih.gov | ²H | Allows for site-specific and cost-effective synthesis of deuterated asparagine precursors. researchgate.net |
| NeuCode SILAC | Utilizes stable isotopes with unique mass defects (from extra neutrons) for higher multiplexing. wikipedia.org | Isotopes with varying neutron counts | Potential for higher-level multiplexing in quantitative proteomics by using asparagine with different deuteration patterns. |
Advanced Spectroscopic Approaches for Deeper Mechanistic Insight into Asparagine Biochemistry
The presence of deuterium in L-Asparagine (2,3,3-D₃) significantly enhances its utility in advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) provides a unique window into molecular structure and dynamics. wikipedia.org While proton NMR spectra of large proteins can be incredibly complex, selective deuteration simplifies these spectra, allowing for unambiguous assignment of resonance peaks. nih.gov The introduction of deuterated asparagine can help to probe the local environment and dynamics of specific asparagine residues within a protein. mdpi.com Solid-state NMR studies particularly benefit from deuteration, as it improves the relaxation properties of nuclei, enabling the structural analysis of larger and more complex proteins that are not amenable to solution NMR. nih.govrsc.org
Mass Spectrometry (MS): In mass spectrometry, the known mass shift introduced by the deuterium atoms in L-Asparagine (2,3,3-D₃) allows for its clear differentiation from its unlabeled counterpart. mdpi.com This is fundamental for tracer studies that track the metabolic fate of asparagine. nih.govresearchgate.net High-resolution mass spectrometry can precisely determine the extent and location of deuterium incorporation, providing detailed information on metabolic pathways. acs.orgnih.gov Combined techniques, such as infrared ion spectroscopy and guided ion beam tandem mass spectrometry, can elucidate the structures of product ions and the energetics of reactions like deamidation, a common post-translational modification of asparagine residues. acs.org Research has shown that deuteration of asparagine residues can significantly decrease the rate of racemization, a spontaneous degradation process, thereby stabilizing polypeptides. nih.govnih.gov
Table 2: Spectroscopic Applications of L-Asparagine (2,3,3-D₃)
| Spectroscopic Technique | Information Gained | Specific Application for Deuterated Asparagine |
| Solution NMR | 3D structure, dynamics, and interactions of proteins in solution. nih.gov | Simplifies complex spectra, enabling the study of specific asparagine residue environments and dynamics in large proteins. mdpi.comcambridge.org |
| Solid-State NMR | Structure of large protein complexes and membrane proteins in a near-native state. nih.gov | Improves spectral resolution and sensitivity for structural analysis of macromolecular assemblies containing asparagine. |
| Mass Spectrometry (MS) | Molecular weight, quantification, and structural elucidation of molecules. nih.gov | Acts as a tracer to follow asparagine metabolism and quantify its incorporation into proteins and other metabolites. nih.govnih.gov |
| Tandem MS (MS/MS) | Fragmentation patterns, sequencing, and identification of post-translational modifications. researchgate.net | Elucidates the mechanisms of asparagine degradation, such as deamidation and isomerization. nih.gov |
| Infrared Ion Spectroscopy | Vibrational frequencies and structural characterization of gas-phase ions. acs.org | Provides detailed structural information on asparagine-containing peptide fragments and reaction intermediates. |
Integration of L-Asparagine (2,3,3-D₃) Tracing into Systems Biology and Multi-Omics Studies
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. Isotope tracers like L-Asparagine (2,3,3-D₃) are invaluable tools in this endeavor, particularly for linking the proteome and the metabolome.
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govmedchemexpress.com By introducing a labeled substrate like L-Asparagine (2,3,3-D₃) and measuring the pattern of isotope labeling in downstream metabolites, researchers can map the flow of carbon and nitrogen through metabolic networks. nih.govmdpi.com For example, studies using ¹³C-labeled asparagine have shown that Chinese Hamster Ovary (CHO) cells can use asparagine as a significant carbon source for the tricarboxylic acid (TCA) cycle, especially under low glutamine conditions. nih.gov Using L-Asparagine (2,3,3-D₃) would provide complementary information on these metabolic shifts.
Multi-Omics Integration: Data from L-Asparagine (2,3,3-D₃) tracing experiments can be integrated with other omics datasets to build more comprehensive models of cellular function. For example, by combining quantitative proteomics (using SILAC with deuterated asparagine) with metabolomics (tracing deuterated asparagine through metabolic pathways), scientists can simultaneously observe how changes in protein expression affect metabolic fluxes. This integrated approach can uncover novel regulatory mechanisms and provide a more holistic understanding of cellular responses to genetic or environmental perturbations.
Table 3: Role of L-Asparagine (2,3,3-D₃) in Multi-Omics Research
| Omics Field | Key Question Addressed | Contribution of L-Asparagine (2,3,3-D₃) |
| Proteomics | How does the abundance of proteins change under different conditions? | Used in SILAC to provide relative quantification of thousands of proteins simultaneously. chempep.comwikipedia.org |
| Metabolomics | What are the concentrations and fluxes of metabolites in a cell? | Acts as a tracer to map asparagine's contribution to various metabolic pathways. medchemexpress.comisotope.com |
| Fluxomics | What are the rates of all metabolic reactions in a network? | Provides essential data for Metabolic Flux Analysis (MFA) to quantify intracellular reaction rates. nih.govmdpi.com |
| Systems Biology | How do different biological components interact to produce cellular behavior? | Integrates proteomic and metabolomic data to build comprehensive models of cellular metabolism and regulation. |
Bioengineering Applications and Biomaterial Research Utilizing Deuterated Amino Acids
The unique physicochemical properties imparted by deuterium substitution open up exciting possibilities in bioengineering and biomaterials science. The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect. nih.gov
Protein Engineering and Stabilization: This kinetic isotope effect can be harnessed to enhance protein stability. Spontaneous, non-enzymatic degradation of proteins, such as deamidation and racemization of asparagine residues, is a major challenge in the development of protein therapeutics and industrial enzymes. nih.govnih.gov Research has demonstrated that replacing the hydrogen atoms on the α- and β-carbons of asparagine with deuterium can decrease the rate of racemization by more than five-fold. nih.gov This suggests that incorporating deuterated asparagine into proteins through protein engineering could significantly extend their shelf-life and functional stability. wikipedia.org
Q & A
Basic Research Questions
Q. How should L-Asparagine:H2O (2,3,3-D3) be stored and handled to ensure stability in experimental settings?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Prior to use, confirm solubility in aqueous solutions (1 g dissolves in 50 mL water) and verify optical rotation properties (levorotatory in neutral/alkaline solutions, dextrorotatory in acidic conditions) via polarimetry . For deuterated stability, avoid prolonged exposure to high humidity or temperatures >25°C, as isotopic exchange with ambient protons may occur .
Q. What analytical techniques are recommended to confirm the isotopic purity of L-Asparagine:H2O (2,3,3-D3)?
- Methodological Answer : Use NMR spectroscopy (¹H and ²H NMR) to confirm the positions and extent of deuteration at the 2,3,3 positions. Mass spectrometry (MS) with high-resolution electrospray ionization (ESI-MS) can quantify isotopic enrichment (≥98 atom % D) and detect impurities. Cross-validate results with isotope-ratio mass spectrometry (IRMS) for absolute quantification .
Advanced Research Questions
Q. How can L-Asparagine:H2O (2,3,3-D3) be used to study metabolic flux in cellular systems?
- Methodological Answer : Incorporate the deuterated compound into pulse-chase experiments to track asparagine metabolism in pathways like the urea cycle or protein synthesis. Use LC-MS/MS to quantify labeled intermediates (e.g., L-aspartate-d3, oxaloacetate-d3) in mitochondrial or cytosolic extracts. Control for deuterium isotope effects by comparing kinetic parameters (e.g., Km, Vmax) with non-deuterated analogs .
Q. What challenges arise when synthesizing L-Asparagine:H2O (2,3,3-D3), and how are they mitigated?
- Methodological Answer : Key challenges include positional specificity of deuteration and minimizing isotopic dilution. Synthesis typically involves catalytic deuteration of precursor molecules (e.g., fumarate-d4) using deuterium gas and palladium catalysts, followed by enzymatic amidation. Purification via ion-exchange chromatography ensures removal of non-deuterated byproducts. Confirm regioselectivity using 2D-NMR (COSY, HSQC) .
Q. How do deuterium kinetic isotope effects (KIEs) influence experimental outcomes in enzyme kinetics studies with L-Asparagine:H2O (2,3,3-D3)?
- Methodological Answer : Deuteration at the β-carbon (positions 3,3) can slow enzymatic cleavage of the C-N bond in asparaginase reactions due to increased bond strength (²H vs. ¹H). To account for KIEs:
- Compare reaction rates between deuterated and non-deuterated substrates.
- Use computational modeling (e.g., density functional theory) to predict isotope effects on transition states.
- Validate experimentally via stopped-flow spectroscopy or microcalorimetry .
Q. What strategies resolve contradictions in NMR data when studying L-Asparagine:H2O (2,3,3-D3) in complex biological matrices?
- Methodological Answer : Signal overlap in crowded spectra (e.g., cell lysates) can be addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
